molecular formula C38H32Si B11959155 Triphenyl(1,2,2-triphenylethyl)silane

Triphenyl(1,2,2-triphenylethyl)silane

Cat. No.: B11959155
M. Wt: 516.7 g/mol
InChI Key: OOKGNODSGMQGBN-UHFFFAOYSA-N
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Description

Triphenyl(1,2,2-triphenylethyl)silane is an organosilicon compound with the molecular formula C38H32Si and a molecular weight of 516.765 g/mol . This compound is characterized by its unique structure, which includes a silicon atom bonded to a triphenylethyl group and three phenyl groups. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

The synthesis of Triphenyl(1,2,2-triphenylethyl)silane typically involves the reaction of triphenylsilane with a suitable reagent that introduces the 1,2,2-triphenylethyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organometallic reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Triphenyl(1,2,2-triphenylethyl)silane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Triphenyl(1,2,2-triphenylethyl)silane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triphenyl(1,2,2-triphenylethyl)silane involves its ability to form stable carbon-silicon bonds. This stability is due to the strong bonding interactions between the silicon atom and the phenyl groups. The molecular targets and pathways involved in its action are primarily related to its reactivity with various organic and inorganic compounds .

Properties

Molecular Formula

C38H32Si

Molecular Weight

516.7 g/mol

IUPAC Name

triphenyl(1,2,2-triphenylethyl)silane

InChI

InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)38(33-23-11-3-12-24-33)39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H

InChI Key

OOKGNODSGMQGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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